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REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10]C)[CH:5]=[O:6].B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6]
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|
Name
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|
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Quantity
|
2 g
|
|
Type
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reactant
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|
Smiles
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FC=1C=C(C=O)C=CC1OC
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Name
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|
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Quantity
|
51 mL
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|
Type
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reactant
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|
Smiles
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B(Br)(Br)Br
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|
Name
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Quantity
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20 mL
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Type
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solvent
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|
Smiles
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ClCCl
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|
Control Type
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UNSPECIFIED
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|
Setpoint
|
-78 °C
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Type
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CUSTOM
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|
Details
|
stirred for 2 h at the same temperature
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Rate
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UNSPECIFIED
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|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
|
To a 25 mL RB flask fitted with magnetic stirrer
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Type
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STIRRING
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|
Details
|
stirred at RT about 16 h
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|
Duration
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16 h
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Type
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CUSTOM
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|
Details
|
The reaction mixture was quenched with NaHCO3 solution at 0° C. by slow addition
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Type
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CONCENTRATION
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|
Details
|
The reaction mixture was concentrated
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Type
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DISTILLATION
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Details
|
to distill off the solvent
|
|
Type
|
ADDITION
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|
Details
|
ethyl acetate (20 mL) was added
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|
Type
|
WASH
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|
Details
|
The organic layer was washed with saturated NaHCO3 solution (20 mL)
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Type
|
DRY_WITH_MATERIAL
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|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=O)C=CC1O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 54.94% | |
| YIELD: CALCULATEDPERCENTYIELD | 55% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |